BenchChemオンラインストアへようこそ!

Bisaramil

Electrophysiology Cardiac Ion Channels Antiarrhythmic Drug Development

Bisaramil (CAS 89194-77-4), also known as RGH-2957 or NK-1556, is a diazabicyclononane-derived antiarrhythmic agent. It exhibits a mixed ion channel blockade profile, primarily targeting cardiac sodium channels (Class I effect) with additional calcium channel antagonist activity (Class IV effect).

Molecular Formula C17H23ClN2O2
Molecular Weight 322.8 g/mol
CAS No. 89194-77-4
Cat. No. B1667430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisaramil
CAS89194-77-4
Synonymsisaramil
bisaramil hydrochloride
yutac
Molecular FormulaC17H23ClN2O2
Molecular Weight322.8 g/mol
Structural Identifiers
SMILESCCN1CC2CN(CC(C1)C2OC(=O)C3=CC=C(C=C3)Cl)C
InChIInChI=1S/C17H23ClN2O2/c1-3-20-10-13-8-19(2)9-14(11-20)16(13)22-17(21)12-4-6-15(18)7-5-12/h4-7,13-14,16H,3,8-11H2,1-2H3/t13-,14+,16?
InChIKeyPMCPYLGCPSNSLS-MZBDJJRSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bisaramil CAS 89194-77-4: A Mixed Sodium and Calcium Channel Blocker Antiarrhythmic with Unique Electrophysiological Profile


Bisaramil (CAS 89194-77-4), also known as RGH-2957 or NK-1556, is a diazabicyclononane-derived antiarrhythmic agent [1]. It exhibits a mixed ion channel blockade profile, primarily targeting cardiac sodium channels (Class I effect) with additional calcium channel antagonist activity (Class IV effect) [2]. Preclinical studies have demonstrated that bisaramil possesses a distinct electrophysiological signature characterized by a slow recovery time constant from sodium channel block and high selectivity for intraventricular conduction [3]. These properties differentiate it from conventional Class I agents and support its development as an orally active antiarrhythmic candidate.

Why Bisaramil Cannot Be Directly Substituted by Other Class I Antiarrhythmics


Direct substitution of bisaramil with other Class I antiarrhythmics (e.g., flecainide, disopyramide, lidocaine, mexiletine) is not supported by the available electrophysiological and pharmacological evidence. While these agents share a common sodium channel blocking mechanism, bisaramil exhibits a distinct kinetic profile [1], a markedly different selectivity for cardiac conduction parameters [2], and a unique combination of Class I and Class IV activities [3]. The quantitative differentiation described below demonstrates that bisaramil's pharmacodynamic fingerprint diverges significantly from its comparators, rendering generic interchange scientifically unsound.

Quantitative Comparative Evidence for Bisaramil's Electrophysiological and Pharmacological Differentiation


Sodium Channel Block Potency: Bisaramil vs. Penticainide

In a direct head-to-head comparison using isolated cardiac myocytes, bisaramil demonstrated significantly higher potency for blocking sodium currents than penticainide, another Class I antiarrhythmic [1]. The IC50 for sodium current inhibition was 13 μM for bisaramil versus 60 μM for penticainide [1].

Electrophysiology Cardiac Ion Channels Antiarrhythmic Drug Development

Sodium Channel Block Kinetics: Bisaramil vs. Flecainide

The recovery time constant (τ) from Vmax block is a key kinetic parameter differentiating sodium channel blockers. Bisaramil exhibited a significantly slower recovery from block compared to flecainide, a prototypical Class Ic agent [1]. The recovery time constant for bisaramil was 44.1 ± 3.4 s, whereas for flecainide it was 20.3 ± 2.3 s [1].

Electrophysiology Use-Dependent Block Drug Kinetics

Selectivity for Intraventricular Conduction: Bisaramil vs. Disopyramide and Flecainide

In a comparative study using canine isolated, blood-perfused heart preparations, the selectivity of bisaramil for slowing intraventricular conduction (measured as an increase in QRS width) versus its effects on other cardiac variables (chronotropy, inotropy, coronary flow) was compared directly with that of disopyramide and flecainide [1]. Bisaramil was identified as the most selective agent for intraventricular conduction, while simultaneously being the least selective for depressing ventricular muscle contraction [1].

Cardiac Electrophysiology Conduction Velocity Tissue Selectivity

In Vivo Antiarrhythmic Efficacy: Bisaramil vs. Verapamil, Disopyramide, Lidocaine, and Flecainide

In a canine model of triggered ventricular arrhythmias induced by intracoronary digitalis or adrenaline, bisaramil was directly compared against four other antiarrhythmic agents [1]. Bisaramil (administered at 3-10 μg, i.c.) was judged to be the most effective drug among those tested in suppressing the arrhythmias [1]. The antiarrhythmic potencies of bisaramil, disopyramide, lidocaine, and flecainide were noted to be similar against both digitalis- and adrenaline-induced arrhythmias, whereas verapamil showed a notably weaker effect against digitalis-induced arrhythmias [1].

In Vivo Pharmacology Ventricular Arrhythmia Preclinical Efficacy

Free Radical Generation Inhibition: Bisaramil vs. Propafenone, Mexiletine, and Diltiazem

A study comparing the effects of various antiarrhythmics on free radical generation from isolated canine neutrophils found that bisaramil exerted a concentration-dependent inhibitory effect on PMA-stimulated superoxide production and prolonged the time lag for radical generation [1]. At the tested concentration range (10-100 μg/mL), only propafenone, mexiletine, and diltiazem showed activity similar to bisaramil, but crucially, these comparator drugs lacked a clear concentration dependency [1].

Oxidative Stress Cardioprotection Neutrophil Biology

Optimal Scientific and Preclinical Application Scenarios for Bisaramil Based on Comparative Evidence


Electrophysiological Studies of Mixed Ion Channel Blockade and Slow Sodium Channel Kinetics

Bisaramil's distinct kinetic profile, characterized by a 44.1 s recovery time constant from Vmax block (more than double that of flecainide's 20.3 s [1]), makes it a valuable tool for investigating the functional consequences of slow sodium channel dissociation. Researchers studying use-dependent block and rate-dependent antiarrhythmic effects can utilize bisaramil as a probe with properties distinct from both the 'fast' Class Ib agents and the 'intermediate' Class Ic agents like flecainide.

In Vivo Canine Models of Triggered Ventricular Arrhythmias Requiring High Efficacy

For investigators using in vivo canine models of triggered ventricular arrhythmias (e.g., digitalis- or adrenaline-induced), bisaramil represents a high-efficacy reference compound. Its demonstrated superiority over verapamil, disopyramide, lidocaine, and flecainide in this specific model [2] justifies its selection as a positive control or as a test article for novel antiarrhythmic candidates targeting triggered activity.

Studies Investigating Cardioprotection via Free Radical Scavenging in Antiarrhythmic Therapy

Bisaramil is uniquely suited for research exploring the intersection of antiarrhythmic action and antioxidant cardioprotection. Its concentration-dependent inhibition of neutrophil free radical generation [3] is a specific, quantifiable attribute that distinguishes it from other antiarrhythmics (e.g., mexiletine, propafenone) which may show similar activity but lack a clear dose-response relationship. This makes bisaramil a compelling tool compound for investigating whether this ancillary property contributes to overall therapeutic benefit in models of ischemia-reperfusion injury.

Structure-Activity Relationship (SAR) Studies for Conduction-Selective Antiarrhythmics

The unique selectivity profile of bisaramil—highly selective for slowing intraventricular conduction while exhibiting minimal negative inotropic effects compared to disopyramide and flecainide [4]—positions it as a key lead compound for medicinal chemists. It can serve as a structural template for designing next-generation Class I agents that aim to separate desired antiarrhythmic (conduction slowing) from undesirable cardiodepressant (negative inotropy) actions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bisaramil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.